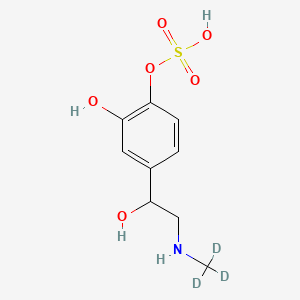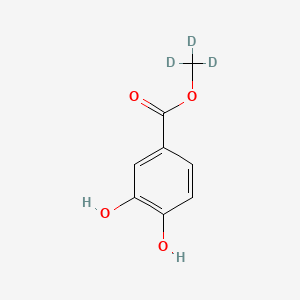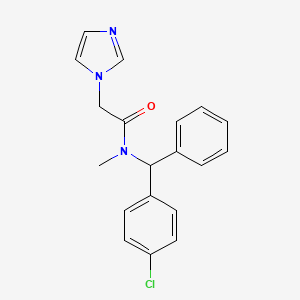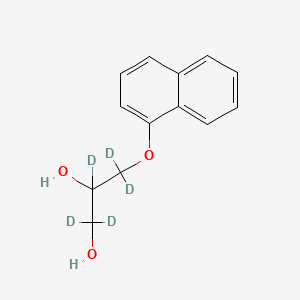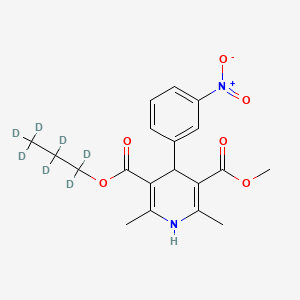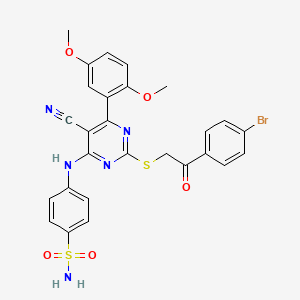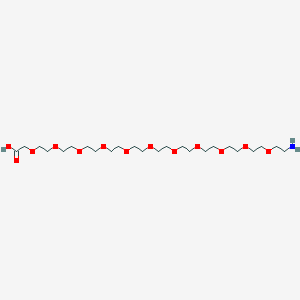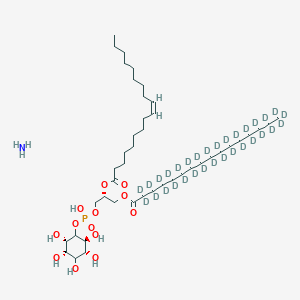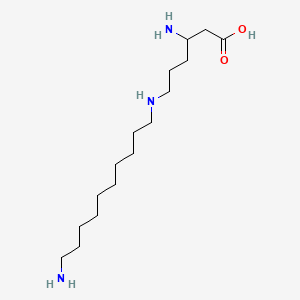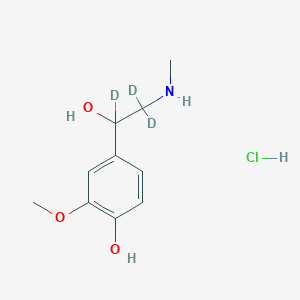
(+/-)-Metanephrine-a,,-d3 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Metanephrine-a,-d3 HCl is a deuterated form of metanephrine, a metabolite of epinephrine and norepinephrine. This compound is often used in scientific research to study the metabolism and function of catecholamines, which are critical neurotransmitters and hormones involved in the body’s response to stress and regulation of various physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Metanephrine-a,-d3 HCl typically involves the deuteration of metanephrine. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the incorporation of deuterium atoms into the desired positions on the metanephrine molecule.
Industrial Production Methods
Industrial production of (+/-)-Metanephrine-a,-d3 HCl involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Metanephrine-a,-d3 HCl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (+/-)-Metanephrine-a,-d3 HCl include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+/-)-Metanephrine-a,-d3 HCl may yield corresponding quinones, while reduction may produce deuterated catecholamines.
Scientific Research Applications
(+/-)-Metanephrine-a,-d3 HCl is widely used in scientific research for various applications, including:
Chemistry: Studying the kinetics and mechanisms of catecholamine metabolism.
Biology: Investigating the role of catecholamines in physiological and pathological processes.
Medicine: Developing diagnostic assays for disorders related to catecholamine metabolism, such as pheochromocytoma.
Industry: Producing deuterated standards for mass spectrometry and other analytical techniques.
Mechanism of Action
The mechanism of action of (+/-)-Metanephrine-a,-d3 HCl involves its interaction with enzymes involved in catecholamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase. These interactions lead to the formation of deuterated metabolites, which can be used to trace metabolic pathways and study the effects of deuterium substitution on enzyme activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+/-)-Metanephrine-a,-d3 HCl include:
Metanephrine: The non-deuterated form of the compound.
Normetanephrine: A metabolite of norepinephrine.
Deuterated catecholamines: Other deuterated forms of catecholamines, such as deuterated epinephrine and norepinephrine.
Uniqueness
(+/-)-Metanephrine-a,-d3 HCl is unique due to its deuterium substitution, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the stability and detectability of the compound in analytical techniques, making it a valuable tool for studying catecholamine metabolism and function.
Properties
Molecular Formula |
C10H16ClNO3 |
|---|---|
Molecular Weight |
236.71 g/mol |
IUPAC Name |
2-methoxy-4-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i6D2,9D; |
InChI Key |
HRIQFVCFOPJYEQ-PWTNGEROSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)NC.Cl |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



